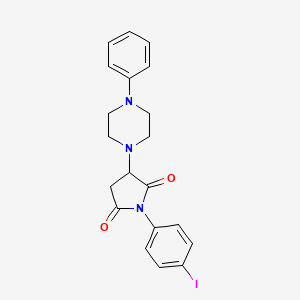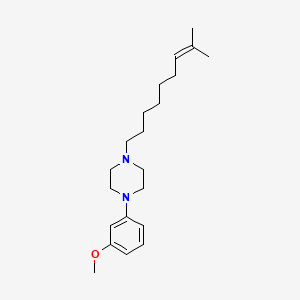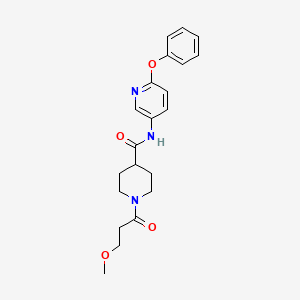![molecular formula C15H23NO2 B5164234 N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, also known as AM-404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of endocannabinoids in the brain. By inhibiting this transporter, AM-404 increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.
Mechanism of Action
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine acts as an agonist of the cannabinoid receptors, which are located throughout the brain and body. By binding to these receptors, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine activates a range of signaling pathways that lead to the release of neurotransmitters and other signaling molecules. In addition, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine inhibits the anandamide transporter, leading to increased levels of endocannabinoids in the brain.
Biochemical and Physiological Effects
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Studies have also shown that N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine can modulate the activity of the endocannabinoid system, leading to changes in synaptic plasticity and neuronal activity.
Advantages and Limitations for Lab Experiments
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, including the development of more selective and potent analogs, the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine involves the reaction of 2-methoxyphenol with 5-bromopentanoyl chloride, followed by the reaction of the resulting intermediate with propargylamine. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease.
properties
IUPAC Name |
5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-11-16-12-7-4-8-13-18-15-10-6-5-9-14(15)17-2/h3,5-6,9-10,16H,1,4,7-8,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZXUCWOYVISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)



![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)